Cas no 5659-41-6 ((Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid)

(Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid is a chlorinated unsaturated carboxylic acid with potential applications as an intermediate in organic synthesis and agrochemical research. Its pentachlorinated structure imparts high reactivity, particularly in electrophilic addition and substitution reactions, making it useful for constructing complex halogenated compounds. The conjugated diene system enhances its utility in Diels-Alder and other cycloaddition reactions. This compound’s stability under controlled conditions allows for precise functionalization, while its high chlorine content may contribute to pesticidal or herbicidal activity in derivative formulations. Proper handling is essential due to its potential toxicity and environmental persistence. Suitable for research-scale applications requiring selective halogenation or derivatization.
(Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid structure
5659-41-6 structure
Product Name:(Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid
CAS No:5659-41-6
MF:C5HCl5O2
MW:270.325237035751
CID:1602493
PubChem ID:1550844
Update Time:2025-06-11

(Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid Chemical and Physical Properties

Names and Identifiers

    • (2E)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid
    • STK526684
    • (2z)-2,3,4,5,5-pentachloropenta-2,4-dienic acid
    • NSC61938
    • (2Z)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid
    • SCHEMBL8581481
    • 5659-41-6
    • NSC-41927
    • NSC-61938
    • NSC-61406
    • PENTACHLORO-CIS-2,4-PENTADIENOIC ACID
    • NSC61406
    • VS-09067
    • (2Z)-PENTACHLOROPENTA-2,4-DIENOIC ACID
    • AKOS005460022
    • BBL028985
    • NSC41927
    • (Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid
    • Inchi: 1S/C5HCl5O2/c6-1(2(7)4(9)10)3(8)5(11)12/h(H,11,12)/b3-1-
    • InChI Key: RQMWDQMALYNILJ-IWQZZHSRSA-N
    • SMILES: Cl/C(=C(/C(=O)O)\Cl)/C(=C(\Cl)/Cl)/Cl

Computed Properties

  • Exact Mass: 267.84213
  • Monoisotopic Mass: 267.842
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.813
  • Boiling Point: 252.5°C at 760 mmHg
  • Flash Point: 106.5°C
  • Refractive Index: 1.593
  • PSA: 37.3
  • LogP: 3.64570

(Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
Z701810-500mg
(Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid
5659-41-6
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$ 50.00 2022-03-29
TRC
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(Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid
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Key Organics Ltd
VS-09067-0.5g
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VS-09067-1g
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Additional information on (Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid

Introduction to (Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid (CAS No. 5659-41-6)

(Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 5659-41-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of dienoic acids, characterized by the presence of two double bonds within its molecular structure. The extensive chlorination pattern at the 3rd, 4th, and 5th carbon positions contributes to its unique reactivity and potential applications in synthetic chemistry and bioactive molecule development.

The molecular structure of (Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid consists of a five-carbon chain with double bonds at the 2nd and 4th positions. The presence of five chlorine atoms at specific positions enhances its utility as a building block in organic synthesis. This compound is particularly notable for its role in the development of novel pharmaceutical agents and agrochemical intermediates. The stereochemistry of the (Z) configuration at the double bond positions further influences its chemical behavior and interaction with biological targets.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of (Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid. Researchers have been exploring novel catalytic systems and reaction pathways to optimize yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce chlorine atoms selectively onto the carbon backbone. These innovations have not only improved the accessibility of the compound but also opened new avenues for its application in drug discovery.

The compound's reactivity makes it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various transformations such as hydrolysis, reduction, and coupling reactions allows chemists to tailor its structure for specific applications. In particular, the chlorinated dienoic acid core serves as a versatile scaffold for designing bioactive molecules with enhanced binding affinity and metabolic stability.

Current research in medicinal chemistry has highlighted the potential of (Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid as a precursor for anti-inflammatory and anti-cancer agents. Studies have demonstrated its ability to modulate key biological pathways by interacting with enzymes and receptors. The chlorinated substituents enhance lipophilicity and cell membrane permeability, which are crucial factors for drug efficacy. Additionally, computational modeling has been used to predict binding interactions between this compound and target proteins.

In agrochemical applications, (Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid has shown promise as a precursor for herbicides and fungicides. Its structural features contribute to its ability to inhibit weed growth by disrupting essential metabolic processes. Field trials have begun to evaluate its efficacy under various environmental conditions. The results are promising but require further optimization to ensure broad-spectrum activity while minimizing environmental impact.

The synthesis of derivatives of (Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid has also been an area of active investigation. Researchers have explored modifications at different positions on the molecular framework to enhance bioactivity or improve pharmacokinetic properties. For example,the introduction of hydroxyl or amine groups has led to compounds with improved solubility and reduced toxicity.

The industrial production of this compound has benefited from continuous process improvements aimed at reducing waste and energy consumption. Green chemistry principles have been applied to develop more sustainable synthetic routes. For instance,catalytic methods that minimize byproduct formation have been implemented in large-scale manufacturing facilities.

Future research directions include exploring the use of (Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid in material science applications beyond pharmaceuticals and agrochemicals。Its unique structural features make it a candidate for developing advanced polymers or functional materials with specialized properties。

In conclusion,(Z)-2,3,4,5,5-Pentachloropenta-2,4-dienoic Acid (CAS No.5659—41—6) is a multifaceted compound with significant potential in various scientific domains.Ongoing research continues to uncover new applications for this versatile chemical entity.As synthetic methods improve and our understanding of its biological interactions deepens,this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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